

# 4-Cyclohexylcyclohexanone: Comprehensive Physicochemical Profiling and Synthetic Utility in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	4-Cyclohexylcyclohexanone
CAS No.:	92-68-2
Cat. No.:	B1606340

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## Executive Summary

In the landscape of modern organic synthesis and fragment-based drug discovery (FBDD), conformationally locked cyclic ketones serve as indispensable scaffolds. **4-Cyclohexylcyclohexanone** (CAS: 92-68-2), a bicyclic aliphatic ketone, is a premier example of such an intermediate. Characterized by its precise stereochemical predictability, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), spiro compounds, and stereoselective cyanohydrins. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological profile, and a field-validated protocol for its application in biocatalytic stereoselective synthesis.

## Molecular Architecture and Physicochemical Properties

The molecular formula of **4-cyclohexylcyclohexanone** is  $C_{12}H_{20}O$  (1)[1], with a molecular weight of 180.29 g/mol (1)[1].

Structural Causality & Reactivity: The fundamental utility of **4-cyclohexylcyclohexanone** lies in its conformational thermodynamics. The bulky cyclohexyl substituent at the C4 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes. This energy minimum effectively "locks" the cyclohexanone ring into a rigid chair conformation. Consequently, the facial trajectory of incoming nucleophiles attacking the C1 carbonyl carbon is highly predictable, enabling exceptional diastereoselectivity during nucleophilic addition reactions (e.g., Grignard additions, cyanosilylation).

## Quantitative Physicochemical Data

To facilitate rapid assessment for drug design and formulation, the critical physicochemical parameters are summarized below:

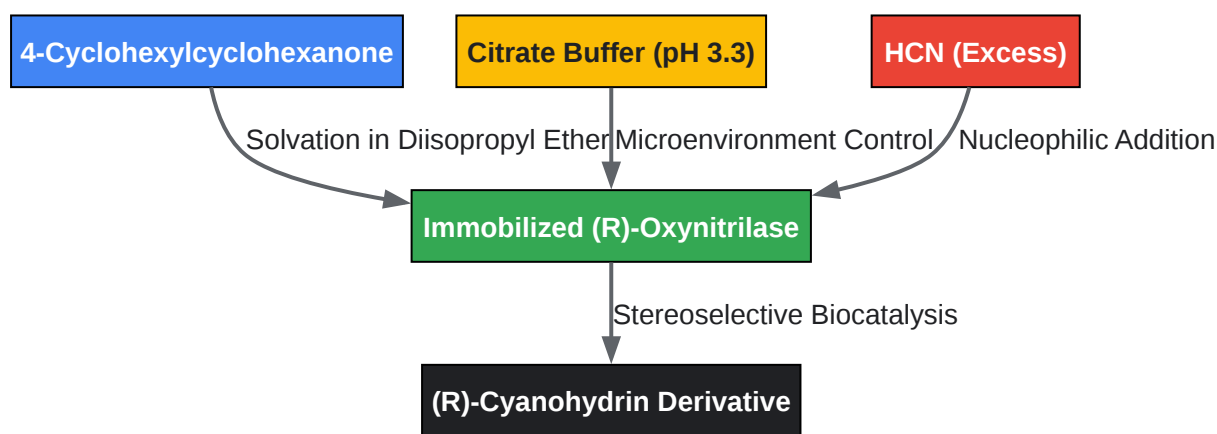
Property	Value	Causality / Significance in Development
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O	Defines the bicyclic aliphatic ketone core structure[1].
Molecular Weight	180.29 g/mol	Optimal low-molecular-weight size for fragment-based drug discovery[1].
Exact Mass	180.1514 Da	Critical target value for High-Resolution Mass Spectrometry (HRMS) validation (2)[2].
XLogP3	3.4	Indicates moderate lipophilicity, suitable for passive lipid membrane permeability (2)[2].
Topological Polar Surface Area	17.1 Å <sup>2</sup>	Low TPSA ensures excellent potential for crossing the blood-brain barrier (BBB) (2) [2].
Boiling Point	281.00 - 283.00 °C	High boiling point necessitates high-vacuum distillation for thermal purification (3)[3].
Flash Point	111.11 °C (232 °F)	Requires standard inert-atmosphere handling protocols during scale-up (3)[3].

## Toxicology and High-Throughput Screening Profile

In the context of drug development, understanding the baseline cellular stress induced by a scaffold is critical. According to data from the ToxCast/Tox21 high-throughput screening initiatives, **4-cyclohexylcyclohexanone** is classified as a low-Z flavor and fragrance agent (4) [4]. It demonstrates minimal non-specific cytotoxicity and low oxidative stress induction in in vitro assays. This highly favorable safety profile validates its use as a benign building block for synthesizing more complex, targeted therapeutics without introducing inherent scaffold toxicity.

## Experimental Methodology: Biocatalytic Synthesis of Stereoselective Cyanohydrins

Cyanohydrins are vital precursors for alpha-hydroxy acids and beta-amino alcohols. Traditional chemical cyanosilylation of **4-cyclohexylcyclohexanone** often yields racemic mixtures. To achieve absolute stereocontrol, a biocatalytic approach utilizing recombinant oxynitrilase (hydroxynitrile lyase) is employed (5)[5].



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Workflow for the biocatalytic synthesis of stereoselective cyanohydrins.

### Step-by-Step Protocol & Causality

- Enzyme Immobilization: Swell cellulose powder in 20 mM sodium citrate buffer (pH 3.3). Slowly add the recombinant (R)-oxynitrilase solution to adsorb the enzyme onto the matrix.
  - Causality: Immobilization on a solid hydrophilic support prevents enzyme denaturation and aggregation in the subsequent organic solvent phase, while allowing for simple mechanical recovery (filtration) post-reaction.
- Substrate Solvation: Dissolve **4-cyclohexylcyclohexanone** in diisopropyl ether at room temperature.

- Causality: Diisopropyl ether is a non-polar solvent that effectively dissolves the highly lipophilic substrate (XLogP3 = 3.4) without stripping the essential hydration shell from the immobilized enzyme.
- Reaction Initiation: Introduce a four-fold molar excess of hydrocyanic acid (HCN) to the reaction mixture.
  - Causality: The strict maintenance of pH 3.3 via the citrate buffer microenvironment is non-negotiable. It deliberately suppresses the background, base-catalyzed chemical addition of HCN (which would yield a racemic mixture), ensuring the reaction is exclusively driven by the stereoselective enzyme pocket.
- Product Isolation: Filter the immobilized enzyme and evaporate the diisopropyl ether under reduced pressure.
  - Causality: The high volatility of diisopropyl ether and unreacted HCN permits rapid concentration at low temperatures, preventing the thermal degradation or retro-cyanation of the sensitive cyanohydrin product.

## Analytical Validation: A Self-Validating System

To ensure scientific integrity, the synthesis must be validated through orthogonal analytical techniques. The following self-validating system proves both chemical conversion and stereochemical purity:

### A. Gas Chromatography-Mass Spectrometry (GC-MS)

- Methodology: Electron Impact (EI) ionization at 70 eV.
- Validation Logic: The starting material (**4-cyclohexylcyclohexanone**) will exhibit a parent ion at  $m/z$  180.15. Successful conversion to the cyanohydrin increases the mass. Fragmentation analysis will show a characteristic loss of the cyclohexyl ring, differentiating the product from unreacted starting material.

### B. Fourier-Transform Infrared Spectroscopy (FT-IR)

- Methodology: Attenuated Total Reflectance (ATR).

- Validation Logic: **4-cyclohexylcyclohexanone** exhibits a strong, sharp carbonyl (C=O) stretch at  $\sim 1710\text{ cm}^{-1}$ . The reaction is deemed complete when this peak completely disappears, replaced concurrently by a broad O-H stretch ( $\sim 3300\text{ cm}^{-1}$ ) and a sharp, weak C $\equiv$ N stretch ( $\sim 2250\text{ cm}^{-1}$ ).

## C. Nuclear Magnetic Resonance (NMR)

- Methodology:  $^1\text{H}$  and  $^{13}\text{C}$  NMR in  $\text{CDCl}_3$ .
- Validation Logic: Because the C4-cyclohexyl group locks the ring conformation, the newly formed stereocenter at C1 will yield distinct chemical shifts for the equatorial versus axial hydroxyl group. Integration of the adjacent C2/C6 equatorial protons allows for the precise calculation of diastereomeric excess (d.e.), validating the stereoselectivity of the oxynitrilase enzyme.

## References

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- Source: thegoodscentscompany.
- Source: guidechem.
- Source: semanticscholar.
- Source: google.com (Patents)

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